
3-Hydroxy-3-(pyridin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(pyridin-3-yl)propanenitrile is an organic compound with the molecular formula C8H8N2O. It is a nitrile derivative with a hydroxyl group and a pyridine ring, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(pyridin-3-yl)propanenitrile typically involves the reaction of pyridine derivatives with appropriate nitrile and hydroxyl-containing reagents. One common method includes the reaction of 3-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-(pyridin-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.
Reduction: Formation of 3-hydroxy-3-(pyridin-3-yl)propanamine.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Hydroxy-3-(pyridin-3-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(pyridin-3-yl)propanenitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-3-(pyridin-4-yl)propanenitrile
- 3-Oxo-3-(pyridin-4-yl)propanenitrile
- 3-Hydroxy-3-(pyridin-2-yl)propanenitrile
Uniqueness
3-Hydroxy-3-(pyridin-3-yl)propanenitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and research applications .
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
3-hydroxy-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3H2 |
Clé InChI |
IQSUQNWWGUZNBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


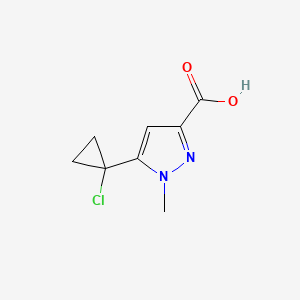
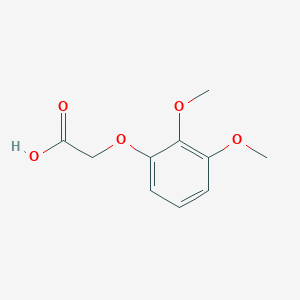

![3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13591807.png)
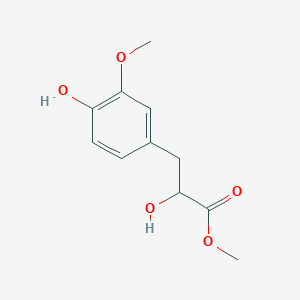
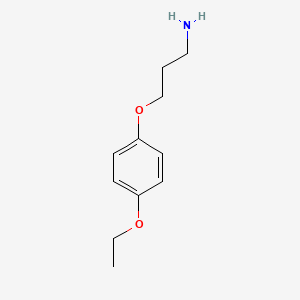


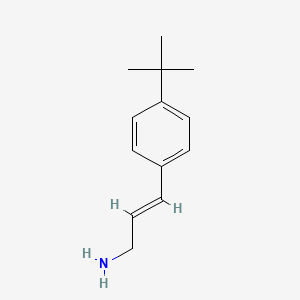
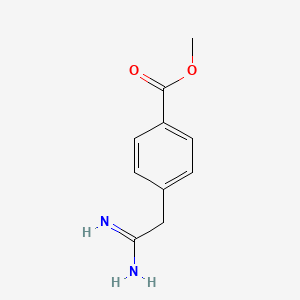
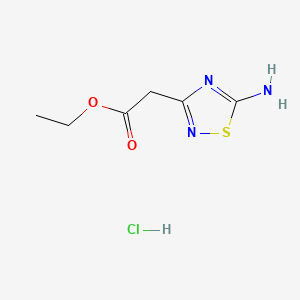
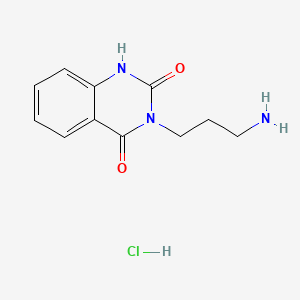

![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)
